2,2,2-Trichloroethyl 3-methoxybenzoate
Description
Contextualization of 2,2,2-Trichloroethyl Esters within Synthetic Methodologies
The 2,2,2-trichloroethyl (TCE) group is a well-established protecting group for carboxylic acids in organic synthesis. researchgate.net Its utility stems from its stability under a range of conditions where other esters might be labile, coupled with its selective removal under mild, reductive conditions. This allows for the selective deprotection of a carboxylic acid in the presence of other functional groups, a crucial aspect of multi-step synthesis.
The introduction of the TCE ester can be accomplished through various standard esterification methods. A common approach involves the reaction of the corresponding acid chloride with 2,2,2-trichloroethanol (B127377). researchgate.net
The primary advantage of the TCE ester lies in its cleavage mechanism. Deprotection is typically achieved through reduction, most commonly with zinc dust in acetic acid or other solvents. researchgate.netchimia.chnih.gov This process is orthogonal to the cleavage of many other protecting groups, such as those that are acid or base-labile. More recent methodologies have explored alternative reagents for TCE ester cleavage, including titanocene (B72419) catalysis, which offers a mild, radical-based approach that avoids harsh acidic or aqueous conditions. chimia.chnih.gov
| Reagent/Conditions | Description | Key Advantages |
|---|---|---|
| Zn/Acetic Acid | Classical and widely used method for reductive cleavage. | Readily available and effective. |
| Electrolysis | An electrochemical approach to deprotection. | Can offer high selectivity. |
| Titanocene Catalysis (e.g., Cp₂TiCl) | A mild, radical-based cleavage method. | Avoids strong acids and aqueous conditions. chimia.chnih.gov |
Chemical Significance of the 3-Methoxybenzoate Moiety in Targeted Synthesis
The 3-methoxybenzoate portion of the molecule introduces specific electronic properties that can influence its reactivity and the behavior of neighboring functional groups. The methoxy (B1213986) group at the meta position acts as an electron-withdrawing group through its inductive effect, while its electron-donating resonance effect is not expressed at this position. libretexts.org This electronic influence can affect the stability of the ester and its susceptibility to nucleophilic attack.
The synthesis of substituted benzoates is a fundamental aspect of organic chemistry, with numerous methods available for their preparation. mdpi.comresearchgate.net The presence of the methoxy group can direct further substitution reactions on the aromatic ring, should such transformations be desired in a synthetic sequence.
Below are some characteristic spectroscopic data for the closely related 3-methoxybenzoic acid, which provide a reference for the 3-methoxybenzoyl moiety.
| Spectroscopic Data | 3-Methoxybenzoic Acid |
|---|---|
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| 1H NMR (CDCl₃, δ) | ~3.8 (s, 3H, OCH₃), ~7.1-7.6 (m, 4H, Ar-H), ~11.0 (br s, 1H, COOH) |
| 13C NMR (CDCl₃, δ) | ~55 (OCH₃), ~114-130 (Ar-C), ~172 (C=O) |
Identification of Key Research Directions and Scholarly Objectives for 2,2,2-Trichloroethyl 3-Methoxybenzoate
While specific research on this compound is not extensively documented, its structure suggests several potential avenues for scholarly investigation.
Development of Orthogonal Protecting Group Strategies: Research could focus on integrating this compound into the synthesis of complex natural products or pharmaceuticals where its unique deprotection conditions, in concert with the electronic properties of the 3-methoxybenzoyl group, could be advantageous.
Mechanistic Studies: The compound could serve as a substrate for detailed mechanistic studies of ester cleavage reactions under various reductive conditions. The 3-methoxy group provides a useful spectroscopic handle and can be used to probe electronic effects on the reaction mechanism.
Synthesis of Novel Functional Materials: Substituted benzoate (B1203000) esters are precursors to a wide range of functional materials, including liquid crystals and photosensitizers. nih.govtandfonline.com The specific properties of this compound could be explored for the synthesis of novel materials with tailored electronic and optical properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61351-49-3 |
|---|---|
Molecular Formula |
C10H9Cl3O3 |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 3-methoxybenzoate |
InChI |
InChI=1S/C10H9Cl3O3/c1-15-8-4-2-3-7(5-8)9(14)16-6-10(11,12)13/h2-5H,6H2,1H3 |
InChI Key |
AVOIGIPSOGXEGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving 2,2,2 Trichloroethyl 3 Methoxybenzoate
Reaction Pathway Elucidation through Kinetic Studies and Isotope Labeling Experiments
Isotope labeling is a powerful tool for tracing the path of atoms and functional groups throughout a chemical reaction, thereby elucidating the underlying mechanism. In transformations related to the formation of 2,2,2-trichloroethyl esters, particularly through the widely used trichloroacetimidate (B1259523) method, deuterium (B1214612) labeling has been instrumental. For instance, in the esterification of 4-methoxybenzoic acid using a deuterated version of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, the reaction yielded two deuterated ester products in approximately equal amounts. mdpi.comchemrxiv.org This outcome strongly supports a mechanism involving a symmetric, bridged β-silyl carbocation intermediate, rather than a direct SN2 displacement. mdpi.comchemrxiv.org
More complex crossover experiments using both 13C and 15N labels have been designed to differentiate between intramolecular and intermolecular pathways. In studies on the formation of trichloroacetamide (B1219227) byproducts from glycosyl trichloroacetimidate donors, a 1:1 mixture of an anomeric 13C-labeled donor and a 15N-labeled imidate donor was used. acs.org The detection of crossover products, containing both isotopes in a single molecule, unambiguously demonstrated that the byproduct forms through an intermolecular aglycon transfer mechanism. acs.org Such experiments are crucial for understanding side reactions and optimizing reaction conditions to favor the desired product.
Table 1: Isotopic Labeling Crossover Experiment Design This interactive table outlines the design of a crossover experiment to distinguish between intramolecular and intermolecular reaction pathways.
| Labeled Reactant | Isotopic Label | Expected Product (Intramolecular) | Observed Crossover Product (Intermolecular) | Mechanistic Implication |
|---|---|---|---|---|
| Donor A | Anomeric 13C | 13C-labeled amide | 13C, 15N-labeled amide | Formation of doubly-labeled product confirms intermolecular transfer. |
| Donor B | Imidate 15N | 15N-labeled amide | Unlabeled amide | Formation of unlabeled product confirms intermolecular transfer. |
Detailed Analysis of Radical Reaction Mechanisms in 2,2,2-Trichloroethyl Ester Formation
While the formation of esters from trichloroacetimidates is predominantly governed by cationic mechanisms, the 2,2,2-trichloroethyl group itself is susceptible to transformations involving radical intermediates, particularly in cleavage reactions. nih.govchimia.ch A notable example is the reductive deprotection of 2,2,2-trichloroethyl (TCE) esters catalyzed by titanocene(III) chloride (Cp₂TiCl). chimia.ch
The proposed mechanism for this cleavage involves a single electron transfer (ET) process. It is initiated by a halogen-atom-abstraction from the trichloroethyl group by the titanocene (B72419) catalyst. chimia.ch This step generates a carbon-centered radical intermediate. This radical is then further reduced by a second equivalent of the catalyst. The resulting organometallic species undergoes fragmentation to yield 1,1-dichloroethene and a titanocene carboxylate, which upon workup releases the free carboxylic acid. chimia.ch This radical-based pathway provides a mild alternative to harsh deprotection conditions, avoiding strong acids or aqueous environments. chimia.ch In the context of ester formation, however, evidence for radical pathways is less common, with cationic routes being more frequently implicated. nih.gov
Characterization of Cationic Intermediates in Related 2,2,2-Trichloroacetimidate Transformations
The formation of 2,2,2-trichloroethyl esters frequently employs 2,2,2-trichloroacetimidate precursors. Mechanistic studies consistently show that these reactions proceed via cationic intermediates. mdpi.comsyr.edu The process is typically initiated by the protonation of the imidate nitrogen by a Brønsted acid or the carboxylic acid substrate itself. mdpi.comnih.gov This "symbiotic activation" leads to the departure of the stable trichloroacetamide molecule, generating a carbocation. nih.govresearchgate.net
The stability of this carbocation is a key factor. Trichloroacetimidates derived from alcohols that form stabilized carbocations (e.g., benzylic, tertiary) are effective alkylating agents, often reacting without the need for an external catalyst. mdpi.comsyr.edu In the case of related 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, the intermediate formed is a β-silyl carbocation. mdpi.comchemrxiv.org This type of cation is known to be unusually stable due to hyperconjugation from the adjacent carbon-silicon bond and is best represented as a bridged structure. mdpi.comchemrxiv.org The existence of this specific intermediate was substantiated through deuterium labeling experiments, which showed scrambling of the deuterium label consistent with a symmetric bridged cation. mdpi.com
Role of Intermediates in Determining Reaction Selectivity and Efficiency
The structure of the intermediate also directly impacts stereoselectivity. In reactions involving chiral trichloroacetimidates, the formation of a planar, achiral carbocation intermediate can lead to racemization. For example, the esterification using chiral phenethyl trichloroacetimidate resulted in a nearly racemic product mixture, indicating that the nucleophilic carboxylate can attack the carbocation from either face with almost equal probability. nih.gov This loss of stereochemical information is a direct consequence of the intermediate's geometry. Therefore, controlling the formation and reactivity of these intermediates is essential for achieving high efficiency and selectivity in the synthesis of target molecules like 2,2,2-Trichloroethyl 3-methoxybenzoate.
Application of Spectroscopic and Electrochemical Measurements in Mechanistic Delineation
Spectroscopic techniques are indispensable for identifying intermediates and monitoring the progress of chemical reactions. In transformations involving the 2,2,2-trichloroethyl (Troc) group, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly useful. The Troc group exhibits a characteristic sharp singlet for its methylene (B1212753) (–CH₂–) protons, typically found in the range of δ = 4.68–4.89 ppm. scispace.com The appearance or disappearance of this signal provides a straightforward method to track the progress of protection or deprotection reactions. scispace.com
Infrared (IR) spectroscopy is also used to characterize the formation of the ester product through the appearance of a strong absorption band for the carbonyl (C=O) stretch, typically around 1720 cm⁻¹. researchgate.net While direct electrochemical measurements on this compound are not widely reported, such techniques would be highly applicable for studying the radical cleavage mechanisms mentioned earlier. Cyclic voltammetry, for instance, could be used to probe the electron transfer steps involved in the reduction of the trichloroethyl group and determine the redox potentials of the catalyst and intermediates, providing quantitative data to support the proposed radical pathway. chimia.ch
Table 2: Spectroscopic Data for Mechanistic Analysis This interactive table summarizes key spectroscopic signals used to monitor reactions involving 2,2,2-trichloroethyl esters.
| Technique | Functional Group | Characteristic Signal | Application |
|---|---|---|---|
| ¹H NMR | Trichloroethyl (–CH₂–CCl₃) | Singlet, δ ≈ 4.7-4.9 ppm | Monitoring formation/cleavage of the ester. scispace.com |
| IR Spectroscopy | Ester Carbonyl (C=O) | Strong absorption, ν ≈ 1720 cm⁻¹ | Confirming the presence of the ester functional group. researchgate.net |
Table 3: Compound Index
| Compound Name |
|---|
| This compound |
| 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate |
| 4-methoxybenzoic acid |
| Trichloroacetamide |
| Titanocene(III) chloride |
| 1,1-dichloroethene |
Chemical Transformations and Derivatization Strategies for 2,2,2 Trichloroethyl 3 Methoxybenzoate
Cleavage and Deprotection Strategies for 2,2,2-Trichloroethyl Esters in Multistep Synthesis
The 2,2,2-trichloroethyl group is primarily employed as a protecting group for carboxylic acids due to its stability under various conditions and its selective removal under specific reductive protocols. The cleavage of the TCE ester from 2,2,2-trichloroethyl 3-methoxybenzoate regenerates the parent 3-methoxybenzoic acid, a critical step in many synthetic sequences. A variety of methods have been developed for this deprotection, offering chemists a choice of conditions to suit the sensitivities of other functional groups within a complex molecule.
The most common methods involve reduction, which facilitates a β-elimination mechanism. Key findings from research into these strategies are summarized below:
Zinc Dust: The classical and most widely used method for TCE ester cleavage involves treatment with activated zinc dust, often in the presence of an acid such as acetic acid. The reaction proceeds by a two-electron reduction of the trichloromethyl group, leading to the elimination of 1,1-dichloroethene, carbon dioxide, and the desired carboxylic acid. This method is robust but can be harsh for molecules containing acid-sensitive functionalities.
Titanocene (B72419) Catalysis: A milder, radical-based method employs titanocene dichloride (Cp2TiCl2) as a catalyst with zinc dust as the stoichiometric reducing agent. This approach avoids strongly acidic or aqueous conditions and can be performed at room temperature, offering greater compatibility with sensitive substrates.
Sodium Telluride (Na₂Te): Carboxylic acids can be regenerated from their TCE esters under smooth conditions using sodium telluride in an aprotic solvent like dimethylformamide (DMF). This method is notable for its compatibility with other functional groups such as methyl esters, acetates, and silyl (B83357) ethers.
| Reagent/System | Typical Conditions | Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| Zn / Acetic Acid | Zn dust, CH₃COOH, often with heating | Reductive β-elimination | Inexpensive, widely used, effective | Harsh acidic conditions, not suitable for acid-sensitive substrates |
| Cp₂TiCl₂ (cat.), Zn | THF, room temperature | Radical-based reduction | Mild, avoids strong acids and aqueous media | Requires catalyst preparation, potential for metal contamination |
| Sodium Telluride (Na₂Te) | DMF, room temperature | Reductive cleavage | Good yields, compatible with various functional groups | Toxicity and odor of tellurium compounds, requires excess reagent |
| Zn / N-Methylimidazole | Ethyl acetate (B1210297) or acetone, reflux or RT | Reductive cleavage | Highly chemoselective, tolerates reducible groups like azides and nitro groups | Requires specific additives |
Synthetic Transformations Affecting the Methoxy (B1213986) Substituent on the Benzoate (B1203000) Ring
The methoxy group (-OCH₃) at the 3-position of the benzoate ring is another key site for chemical modification. Its conversion to a hydroxyl group (-OH) via demethylation is a common and powerful strategy, as the resulting phenol (B47542) opens up a vast array of subsequent derivatization possibilities, including etherification, esterification, and electrophilic aromatic substitution.
The most prevalent reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃) . gvsu.edunih.govresearchgate.net The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the highly Lewis-acidic boron center. core.ac.ukresearchgate.net This complexation makes the methyl group highly electrophilic and susceptible to nucleophilic attack by a bromide ion, cleaving the C-O bond and ultimately yielding the corresponding phenol after an aqueous workup. gvsu.edu
Reaction Scheme: Demethylation with BBr₃ this compound + BBr₃ → 2,2,2-Trichloroethyl 3-hydroxybenzoate
Once the 3-hydroxybenzoate derivative is formed, the phenolic hydroxyl group can be used as a handle for further synthesis:
Alkylation: Reaction with various alkyl halides under basic conditions (e.g., using K₂CO₃ in acetone) can introduce a wide range of ether functionalities. This strategy was employed in the synthesis of bosutinib, where a 3-methoxy-4-hydroxybenzoic acid starting material was alkylated with 1-bromo-3-chloropropane. mdpi.com
Esterification: The hydroxyl group can be acylated with acid chlorides or anhydrides to form new ester linkages, adding another layer of structural diversity.
Accessing Other Functional Groups: The phenol can be converted to a triflate, which is an excellent leaving group for cross-coupling reactions.
Another reagent class for regioselective demethylation includes aluminum halides, which can selectively cleave methoxy groups, particularly at the para-position, in phenolic esters. google.com
Reactivity Studies of the Trichloroethyl Moiety in Diversifying Chemical Scaffolds
While the primary role of the 2,2,2-trichloroethyl group is as a protective moiety, its three chlorine atoms present potential for reactivity beyond simple cleavage. Although less common, the C-Cl bonds of the trichloroethyl group can theoretically participate in reactions to build more complex molecular scaffolds. The field of C-C bond formation has been revolutionized by transition metal-catalyzed cross-coupling reactions, which typically involve the coupling of an organometallic nucleophile with an organic halide electrophile. nih.govtaylorandfrancis.com
While most cross-coupling reactions, such as the Suzuki-Miyaura coupling, involve sp²-hybridized halides (e.g., aryl bromides), there is growing interest in using sp³-hybridized substrates. nih.govyonedalabs.com The C-Cl bonds on the trichloroethyl group are sp³-hybridized and could potentially serve as electrophilic sites.
Potential diversification strategies could include:
Sequential Cross-Coupling: The different reactivities of the chlorine atoms might allow for sequential and selective functionalization under specific catalytic conditions, analogous to the functionalization of trihaloethenes.
Substitution Reactions: Nucleophilic substitution of one or more chlorine atoms could introduce new functional groups.
Radical Reactions: The C-Cl bonds can be homolytically cleaved to generate radicals for addition reactions.
It is important to note that the application of these diversification strategies directly to the trichloroethyl moiety of an ester like this compound is not widely documented and remains an area for further research. The development of catalysts capable of selectively activating these C-Cl bonds in the presence of the ester functionality would be a key challenge.
Synthesis and Characterization of Novel Derivatives for Structure-Activity Relationship (SAR) Studies
The synthesis of novel derivatives of a core structure is fundamental to structure-activity relationship (SAR) studies in drug discovery. The goal is to understand how specific structural modifications influence biological activity, thereby guiding the design of more potent and selective agents. The 3-methoxybenzoate scaffold is a component of numerous biologically active molecules.
Derivatization of this compound for SAR studies would typically follow a two-stage process:
Modification of the Core: This involves transformations as described above, such as deprotection of the carboxylic acid, demethylation of the methoxy group, and subsequent re-functionalization to create a library of analogues. For example, after cleaving the TCE ester to yield 3-methoxybenzoic acid, a series of amides could be synthesized by coupling the acid with various amines. medchemexpress.com
Biological Evaluation: The synthesized derivatives are then tested in relevant biological assays to determine their activity (e.g., enzyme inhibition, receptor binding, or cellular effects).
By systematically altering the substituents on the aromatic ring, the nature of the ester or amide linkage, and the functionality at the 3-position, researchers can build a detailed SAR model to optimize the lead compound for desired therapeutic properties.
Advanced Spectroscopic and Structural Characterization for Research on 2,2,2 Trichloroethyl 3 Methoxybenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2,2,2-Trichloroethyl 3-methoxybenzoate, providing detailed information about its atomic connectivity and spatial arrangement.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 3-methoxybenzoyl group and the methylene (B1212753) protons of the trichloroethyl group. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. Specifically, one would anticipate a triplet for the proton at the C5 position, and doublets or doublet of doublets for the protons at C2, C4, and C6. The methoxy (B1213986) group protons would appear as a sharp singlet, typically in the range of 3.8-3.9 ppm. The most downfield non-aromatic signal would be a singlet corresponding to the methylene protons of the 2,2,2-trichloroethyl group, significantly deshielded by the adjacent oxygen and the three chlorine atoms. For comparison, the related compound, methyl 3-methoxybenzoate, shows aromatic protons in the range of 7.08-7.62 ppm and a methoxy singlet at approximately 3.89 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. Key resonances would include the carbonyl carbon of the ester group, typically found in the 165-170 ppm region. The aromatic carbons would appear in the 110-160 ppm range, with the carbon attached to the methoxy group (C3) and the carbon attached to the ester group (C1) showing distinct chemical shifts. The methoxy carbon itself would resonate around 55-56 ppm. The carbons of the trichloroethyl group are of particular interest; the methylene carbon (-CH₂-) would be in the vicinity of 70-80 ppm, while the trichloromethyl carbon (-CCl₃) would be expected at a higher field, around 90-100 ppm, due to the strong electronegativity of the chlorine atoms. For reference, in methyl 3-methoxybenzoate, the carbonyl carbon appears at approximately 166.8 ppm, and the methoxy carbon is at 55.4 ppm. chemicalbook.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| H2 | 7.6 - 7.7 | 122 - 123 |
| H4 | 7.5 - 7.6 | 118 - 119 |
| H5 | 7.3 - 7.4 | 129 - 130 |
| H6 | 7.1 - 7.2 | 114 - 115 |
| OCH₃ | 3.8 - 3.9 | 55 - 56 |
| OCH₂CCl₃ | 4.9 - 5.1 | 74 - 76 |
| C1 | - | 131 - 132 |
| C2 | - | 122 - 123 |
| C3 | - | 159 - 160 |
| C4 | - | 118 - 119 |
| C5 | - | 129 - 130 |
| C6 | - | 114 - 115 |
| C=O | - | 165 - 166 |
| OCH₂C Cl₃ | - | 94 - 96 |
Note: The predicted values are based on the analysis of related structures and established NMR principles. Actual experimental values may vary.
Mass Spectrometry for Elucidating Fragmentation Pathways and Confirming Structural Integrity
Mass spectrometry is a powerful technique to confirm the molecular weight and elucidate the fragmentation patterns of this compound, thereby verifying its structural integrity.
Upon electron ionization (EI), the molecule is expected to form a molecular ion peak [M]⁺. The fragmentation of this ester will likely proceed through several characteristic pathways. A primary fragmentation would be the cleavage of the ester bond. This can lead to the formation of the 3-methoxybenzoyl cation (m/z 135) as a prominent peak, resulting from the loss of the 2,2,2-trichloroethoxy radical. The 3-methoxybenzoyl cation can further fragment by losing a molecule of carbon monoxide to yield a methoxyphenyl cation (m/z 107).
Another significant fragmentation pathway would involve the trichloroethyl group. The molecular ion could undergo cleavage to lose a trichloromethyl radical (·CCl₃), leading to a characteristic isotopic pattern due to the presence of three chlorine atoms. Alpha-cleavage adjacent to the ester oxygen could result in the loss of a CH₂CCl₃ radical. The fragmentation of the related ethyl 3-methoxybenzoate shows a base peak at m/z 135, corresponding to the 3-methoxybenzoyl cation, and other significant peaks at m/z 107 and m/z 77. nih.gov
Interactive Data Table: Predicted Key Mass Fragments of this compound
| Fragment Ion | m/z (predicted) | Possible Structure |
| [C₉H₇Cl₃O₃]⁺ | 284/286/288/290 | Molecular Ion |
| [C₈H₇O₂]⁺ | 135 | 3-Methoxybenzoyl cation |
| [C₇H₇O]⁺ | 107 | Methoxyphenyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
| [CH₂CCl₃]⁺ | 117/119/121 | 2,2,2-Trichloroethyl cation |
Note: The m/z values are for the most abundant isotopes. The presence of chlorine will result in characteristic isotopic clusters.
Fourier-Transform Infrared (FT-IR) and UV-Visible Spectroscopy for Vibrational and Electronic State Characterization
FT-IR Spectroscopy: The FT-IR spectrum of this compound provides information about its functional groups and vibrational modes. The most prominent absorption band is expected to be the C=O stretching of the ester group, which typically appears in the region of 1720-1740 cm⁻¹. The presence of the electron-withdrawing trichloroethyl group may shift this band to a slightly higher frequency compared to simple alkyl benzoates. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy and methylene groups will be observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the ester and ether linkages will result in strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-Cl stretching vibrations of the trichloromethyl group are expected to be found in the 600-800 cm⁻¹ range.
UV-Visible Spectroscopy: The UV-Visible spectrum reveals the electronic transitions within the molecule. This compound is expected to exhibit absorption bands characteristic of the substituted benzene (B151609) ring. The primary absorption bands are due to π → π* transitions within the aromatic system. For comparison, ethyl 3-methoxybenzoate exhibits absorption maxima around 220 nm and 290 nm. nist.gov The electronic transitions in this compound are likely to be similar, with potential minor shifts in wavelength and intensity due to the influence of the trichloroethyl group.
Interactive Data Table: Characteristic FT-IR and UV-Visible Absorption Data for this compound
| Spectroscopic Technique | Vibrational/Electronic Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |
| FT-IR | C=O Stretch (Ester) | 1725 - 1745 |
| FT-IR | Aromatic C-H Stretch | 3000 - 3100 |
| FT-IR | Aliphatic C-H Stretch | 2850 - 3000 |
| FT-IR | C-O Stretch (Ester and Ether) | 1000 - 1300 |
| FT-IR | C-Cl Stretch | 600 - 800 |
| UV-Visible | π → π* Transition | ~220 and ~290 |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
The molecular geometry would be dictated by the planar 3-methoxybenzoyl group and the tetrahedral arrangement around the sp³ hybridized carbons of the trichloroethyl group. The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···O hydrogen bonds involving the methoxy and carbonyl groups, as well as halogen bonding involving the chlorine atoms. Pi-stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal lattice. The determination of the unit cell parameters, space group, and atomic coordinates through single-crystal X-ray diffraction would provide an unambiguous three-dimensional structure of the molecule in the solid state.
Computational Chemistry and Theoretical Studies of 2,2,2 Trichloroethyl 3 Methoxybenzoate
Density Functional Theory (DFT) Calculations for Elucidating Electronic Structure, Reactivity, and Spectroscopic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for its balance of accuracy and computational cost. researchgate.net For benzoate (B1203000) esters and related halogenated compounds, DFT calculations, particularly using hybrid functionals like B3LYP, are effective for predicting a range of properties. nanobioletters.comorientjchem.orgnih.gov
Electronic Structure and Reactivity: The electronic structure of 2,2,2-trichloroethyl 3-methoxybenzoate is key to understanding its reactivity. DFT calculations can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and generate molecular electrostatic potential (MEP) maps. researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing molecular kinetic stability and chemical reactivity. researchgate.net For instance, in related methoxy-substituted benzoic acids, the HOMO is typically localized on the aromatic ring and the methoxy (B1213986) group, while the LUMO is centered on the carboxylic acid moiety, indicating the likely sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net The MEP map visually identifies electron-rich regions (negative potential), such as around the carbonyl oxygen, and electron-poor regions (positive potential), which are susceptible to nucleophilic attack. nanobioletters.com
Spectroscopic Properties: DFT calculations are instrumental in interpreting and predicting spectroscopic data. By calculating vibrational frequencies, it is possible to assign the bands observed in experimental Infrared (IR) and Raman spectra. orientjchem.org Studies on the structurally similar 2,2,2-trichloroethylacetate have shown that DFT can accurately predict vibrational modes and confirm the presence of different conformers. Similarly, NMR chemical shifts can be correlated with computed values, aiding in structural elucidation.
Below is a table of hypothetical DFT-calculated parameters for this compound, based on typical values for similar compounds studied with the B3LYP/6-311++G(d,p) level of theory. researchgate.netresearchgate.net
| Calculated Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment (μ) | 2.5 D | Measures molecular polarity |
| C=O Bond Length | 1.21 Å | Characteristic ester carbonyl bond |
| C-Cl Bond Length (avg.) | 1.78 Å | Typical C-Cl single bond length |
Molecular Dynamics Simulations for Investigating Conformational Landscapes and Binding Site Hydration in Related Systems
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing insights into conformational changes and interactions with the environment, such as a solvent. osti.gov
Conformational Landscapes: Esters can exhibit significant conformational flexibility, particularly around the ester linkage and single bonds. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. imperial.ac.uk For a molecule like this compound, rotations around the C-O bonds of the ester group and the bond connecting the aromatic ring to the ester will define its conformational landscape. These simulations typically employ classical force fields like CHARMM or ReaxFF to model the interatomic forces. osti.govnih.gov
Binding Site Hydration and Solvation: MD simulations are particularly powerful for studying how a molecule interacts with its solvent, a process crucial for understanding its reactivity and transport properties. rug.nl For instance, MD simulations of phthalic acid esters (PAEs) in a water-membrane environment have revealed how these molecules insert into lipid bilayers and how their side chains influence this process. nih.gov In aqueous solution, simulations can characterize the hydration shell around the ester, identifying the number and arrangement of water molecules that interact with the polar ester group and the hydrophobic aromatic and trichloroethyl moieties. This information is vital for understanding reaction mechanisms, such as hydrolysis, where water molecules act as reactants. researchgate.netnih.gov
Advanced Modeling of Reaction Mechanisms and Transition States
Computational modeling can elucidate the detailed pathways of chemical reactions, including the identification of intermediates and transition states. For this compound, two key reactions are ester hydrolysis and the reductive cleavage of the trichloroethyl group.
Ester Hydrolysis: The hydrolysis of carboxylic acid esters can proceed through several mechanisms, with the base-catalyzed bimolecular acyl-oxygen fission (BAc2) mechanism being the most common for alkaline hydrolysis. epa.gov This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. epa.gov Computational methods can model this entire pathway, calculating the activation free energy (typically 21-28 kcal/mol for neutral hydrolysis in pure water) and the structure of the tetrahedral intermediate. researchgate.netnih.gov Car-Parrinello molecular dynamics simulations have shown that in neutral water, the process can be catalyzed by hydroxide and hydronium ions generated from the autoionization of water. nih.gov
Reductive Cleavage of the 2,2,2-Trichloroethyl Group: The trichloroethyl (TCE) group is often used as a protecting group for carboxylic acids because it can be removed under specific reductive conditions. chimia.ch Computational studies can help clarify the mechanism of this cleavage. The process is proposed to occur via a radical mechanism, where an electron transfer catalyst initiates the stepwise removal of chlorine atoms, rather than a two-electron metal-halogen exchange. chimia.chnih.gov Modeling this type of radical reaction requires advanced computational methods that can accurately describe open-shell electronic states. Finding the transition state for such a multi-step reaction can be achieved using techniques like the nudged elastic band (NEB) method, which identifies the minimum energy pathway between the reactant and product. youtube.com
The following table summarizes typical activation energies for related ester reactions, providing context for the values that would be expected from modeling this compound.
| Reaction Type | Related System | Calculated Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Esterification (Forward) | Benzoic acid + 1-butanol | 58.40 | dnu.dp.uaresearchgate.net |
| Hydrolysis (Reverse) | Butyl benzoate | 57.70 | dnu.dp.uaresearchgate.net |
| Neutral Hydrolysis | Methyl formate (B1220265) in water | ~99.6 (23.8 kcal/mol) | nih.gov |
Analysis of Noncovalent Interactions in this compound Systems
Noncovalent interactions are crucial in determining the supramolecular structure, crystal packing, and interaction of a molecule with its biological targets. acs.org The structure of this compound allows for several types of such interactions, including hydrogen bonds and halogen bonds.
Hydrogen Bonding: The molecule can act as a hydrogen bond acceptor at several sites: the oxygen atoms of the ester and methoxy groups. It can participate in weak C-H···O hydrogen bonds, where an activated C-H group (like those on the aromatic ring) interacts with one of the oxygen atoms. Studies of solvent effects show that acidic C-H donors, such as that in chloroform, readily form hydrogen bonds with oxygen acceptors. nih.gov
Halogen Bonding: A key feature of the trichloroethyl group is the ability of its chlorine atoms to act as halogen bond donors. A halogen bond is a noncovalent interaction where an electrophilic region (a "σ-hole") on a covalently bonded halogen atom interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. mdpi.comnih.gov Computational studies on complexes like [CH3OH–CCl4] have shown that the C-Cl···O halogen bond can be the preferred interaction, even competing with conventional hydrogen bonds. rsc.org The strength and directionality of these bonds can be analyzed using theoretical tools like MEP maps, which visualize the positive σ-hole on the halogen, and Quantum Theory of Atoms in Molecules (QTAIM). rsc.org Noncovalent Interaction (NCI) analysis is another method used to visualize and characterize weak interactions within crystal structures. rsc.org
Applications in Advanced Organic Synthesis and Chemical Biology Research
Strategic Utilization as a Protecting Group (e.g., Troc-analogue) in Complex Organic Synthesis
In multistep organic synthesis, the strategic protection and deprotection of reactive functional groups is crucial for achieving high yields and selectivity. total-synthesis.com The 2,2,2-trichloroethyl (TCE) ester, as exemplified by 2,2,2-trichloroethyl 3-methoxybenzoate, serves as a robust protecting group for carboxylic acids. chimia.ch This protection strategy is analogous to the more widely known 2,2,2-trichloroethoxycarbonyl (Troc) group, which is commonly used to protect amines and alcohols. total-synthesis.comchem-station.com
The TCE ester group is valued for its stability across a wide range of reaction conditions. It is resistant to the strongly acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethyloxycarbonyl (Fmoc) groups. total-synthesis.com This stability profile makes the TCE group "orthogonal" to many other common protecting groups, allowing for the selective deprotection of other functionalities within a complex molecule without affecting the TCE-protected carboxyl group. total-synthesis.com
The standard method for cleaving the TCE ester is through a reductive process, most commonly using zinc dust in the presence of acetic acid. uchicago.eduresearchgate.netwikipedia.org The reaction proceeds via a reductive elimination mechanism. total-synthesis.com More recently, research has focused on developing even milder and more selective deprotection protocols. For instance, a catalytic method employing titanocene (B72419) dichloride (Cp₂TiCl₂) as a catalyst and zinc dust as a stoichiometric reductant allows for the cleavage of TCE esters at room temperature, avoiding the use of strong acids or aqueous conditions. chimia.ch
| Property | Description | Citation |
| Protected Group | Carboxylic Acid | chimia.chresearchgate.net |
| Introduction | Esterification using 2,2,2-trichloroethanol (B127377). | researchgate.net |
| Stability | Stable to strong acids (e.g., for Boc removal), bases (e.g., for Fmoc removal), and mild reducing agents. | total-synthesis.comchem-station.com |
| Orthogonality | Orthogonal to Boc, Fmoc, Cbz, and various silyl (B83357) ether protecting groups. | total-synthesis.comtotal-synthesis.com |
| Deprotection (Standard) | Zinc (Zn) powder in acetic acid (AcOH) or other solvents like THF/H₂O. | chem-station.comresearchgate.net |
| Deprotection (Mild) | Catalytic Cp₂TiCl₂ with Zn dust in THF at room temperature. | chimia.ch |
Employment as a Synthon in Carbon-Carbon Bond Forming Reactions (e.g., Rhodium-Carbene Chemistry via Diazoacetates)
Beyond its role as a protecting group, the 2,2,2-trichloroethyl ester functionality can be incorporated into synthons for powerful carbon-carbon bond-forming reactions. Specifically, 2,2,2-trichloroethyl (TCE) aryldiazoacetates are effective precursors for generating rhodium-stabilized carbenes, which are highly reactive intermediates. nih.gov
In this context, a chiral dirhodium(II) catalyst, such as Rh₂(S-DOSP)₄, facilitates the decomposition of the TCE aryldiazoacetate, leading to the formation of a rhodium carbene. nih.gov This transient species can then react with an alkene in an intermolecular asymmetric cyclopropanation reaction. nih.gov This process is a classic and efficient method for constructing cyclopropane (B1198618) rings, which are important structural motifs in many biologically active molecules. nih.gov
The choice of the ester group is critical, as it influences the reactivity and selectivity of the carbenoid. nih.gov Studies have shown that 2,2,2-trichloroethyl aryldiazoacetates react with various styrene (B11656) derivatives to produce cyclopropanes in high yields and with good to excellent enantioselectivity. nih.gov This highlights the utility of the TCE moiety in facilitating stereocontrolled C-C bond formation. nih.gov
| Aryldiazoacetate Ester | Alkene | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Citation |
| 2,2,2-Trichloroethyl 2-(4-bromophenyl)-2-diazoacetate | Styrene | Rh₂(S-DOSP)₄ | 86 | 88 | nih.gov |
| 2,2,2-Trichloroethyl 2-diazo-4-phenylbut-3-enoate | Styrene | Rh₂(S-DOSP)₄ | 81 | 85 | nih.gov |
| 2,2,2-Trichloroethyl 2-diazo-2-phenylacetate | 4-Methoxystyrene | Rh₂(S-DOSP)₄ | 72 | 84 | nih.gov |
| 2,2,2-Trichloroethyl 2-diazo-2-phenylacetate | 4-Bromostyrene | Rh₂(S-DOSP)₄ | 84 | 87 | nih.gov |
Exploration in the Construction of Highly Branched Macromolecular Architectures
The same rhodium-carbene chemistry used for cyclopropanation can be extended to the field of polymer science. Research has demonstrated that rhodium complexes can catalyze the stereoselective polymerization of carbenes generated from diazoacetates. ru.nl This process allows for the formation of unique carbon-chain polymers where each carbon atom in the polymer backbone is functionalized with a polar ester group. ru.nl
This methodology opens the possibility of using monomers like 2,2,2-trichloroethyl diazoacetate to construct highly functionalized and stereoregular macromolecular architectures. ru.nl The resulting polymers, such as poly(alkyl 2-ylideneacetate)s, have been synthesized with high molecular weights (up to 190 kDa) and exhibit a high degree of crystallinity, indicating a highly ordered, stereoregular structure. ru.nl The presence of the 2,2,2-trichloroethyl ester group on each repeating unit would offer a handle for post-polymerization modification via the selective reductive cleavage described previously, allowing for the synthesis of novel functional materials.
Development of Reagents and Catalysts Derived from 2,2,2-Trichloroethyl Moieties
The 2,2,2-trichloroethyl moiety, derived from 2,2,2-trichloroethanol, is a foundational component for several important reagents used in organic synthesis. The development of these reagents underscores the broader utility of the trichlorinated ethyl framework.
The most prominent reagent is 2,2,2-trichloroethyl chloroformate (Troc-Cl) . scispace.comgoogle.com It is the primary reagent used to install the Troc protecting group on amines, alcohols, and thiols. scispace.comwikipedia.org Troc-Cl is a stable liquid that acylates these functional groups under mild conditions to form the corresponding carbamates, carbonates, or thiocarbonates. scispace.com Its industrial-scale preparation typically involves the reaction of 2,2,2-trichloroethanol with phosgene. google.com
Another useful reagent synthesized from Troc-Cl is bis(2,2,2-trichloroethyl) azodicarboxylate . This compound is prepared by the oxidation of the corresponding hydrazodicarboxylate, which is itself formed from the reaction of Troc-Cl with hydrazine. orgsyn.org It serves as an alternative to diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in reactions like the Mitsunobu reaction.
| Reagent Name | Chemical Formula | Primary Application | Citation |
| 2,2,2-Trichloroethyl chloroformate (Troc-Cl) | CCl₃CH₂OCOCl | Introduction of the Troc protecting group for amines, alcohols, and thiols. | scispace.comgoogle.comwikipedia.org |
| bis(2,2,2-Trichloroethyl) azodicarboxylate | (CCl₃CH₂O₂CN)₂ | Reagent for Mitsunobu and other redox reactions. | orgsyn.org |
Future Research Directions and Emerging Paradigms in 2,2,2 Trichloroethyl 3 Methoxybenzoate Chemistry
Development of Sustainable and Green Chemistry Methodologies for its Synthesis
Traditional synthesis of esters, including 2,2,2-Trichloroethyl 3-methoxybenzoate, often relies on Fischer esterification, which typically employs homogeneous mineral acids like sulfuric acid as catalysts. masterorganicchemistry.com While effective, these methods present drawbacks such as corrosion, difficult catalyst separation, and the generation of acidic waste. researchgate.netmdpi.com Future research is directed toward aligning the synthesis of this compound with the principles of green chemistry.
Key areas of development include:
Heterogeneous Catalysis: The replacement of homogeneous catalysts with solid acid catalysts is a primary goal for sustainable esterification. nih.gov These catalysts are non-corrosive, environmentally benign, and easily separable from the reaction mixture, allowing for simple recovery and reuse. mdpi.com Promising candidates include ion-exchange resins (e.g., Amberlyst 15), zeolites, and metal oxides. mdpi.commdpi.com Recent advancements have explored novel solid acids like zirconia-based catalysts, which show high activity for producing methyl benzoates. mdpi.comresearchgate.net Magnetic nanocatalysts, such as TiFe₂O₄@SiO₂–SO₃H, offer another innovative route, demonstrating high efficiency and facile recovery using an external magnet. nih.gov
Biocatalysis: Enzymatic systems, particularly those using immobilized lipases, offer a highly selective and mild alternative for ester synthesis. nih.govmdpi.com Lipases can catalyze esterification in non-aqueous environments, often with high specificity and under ambient conditions, thus reducing energy consumption. mdpi.com The use of enzymes like Candida rugosa lipase (B570770) has been successfully demonstrated for the synthesis of methyl benzoate (B1203000), providing a blueprint for its application to more complex esters. nih.gov
Alternative Solvents and Energy Sources: Green chemistry encourages minimizing or replacing hazardous organic solvents. Research into using deep eutectic solvents (DES) as both solvent and catalyst has shown high catalytic activity for benzoic acid esterification. dergipark.org.tr Furthermore, alternative energy sources such as microwave irradiation can dramatically accelerate reaction times and reduce energy usage compared to conventional heating methods. researchgate.netijsdr.org
| Methodology | Traditional Approach (e.g., Fischer Esterification) | Green Chemistry Approach | Key Advantages of Green Approach |
|---|---|---|---|
| Catalyst | Homogeneous (e.g., H₂SO₄, HCl) | Heterogeneous (Solid Acids, Zeolites) or Biocatalyst (Lipase) | Reusable, non-corrosive, reduced waste, high selectivity. mdpi.commdpi.com |
| Solvent | Often requires excess alcohol or organic solvent (e.g., Toluene) | Solvent-free conditions or green solvents (e.g., Deep Eutectic Solvents) | Reduced environmental impact, lower toxicity, simplified purification. dergipark.org.tr |
| Energy Input | Conventional heating (reflux), often for extended periods | Microwave irradiation or lower temperature enzymatic reactions | Faster reaction rates, significant energy savings. ijsdr.org |
| Work-up | Neutralization, aqueous extraction, generates significant waste | Simple filtration to recover catalyst, minimal waste generation | Simplified process, improved atom economy, environmentally benign. nih.gov |
Integration with Automated Synthesis and Continuous Flow Chemistry Platforms
The transition from batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing. nih.govscielo.br This technology offers numerous advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous material reacting at any given time, and exceptional process control. uc.pt
For the synthesis of this compound, a modular flow chemistry platform could be designed. Such a system would involve:
Reagent Delivery: Precise pumping of stoichiometric amounts of 3-methoxybenzoic acid and 2,2,2-trichloroethanol (B127377) into a mixing unit.
Catalytic Reaction: The combined stream would then pass through a heated packed-bed reactor containing a heterogeneous acid catalyst. The high surface-area-to-volume ratio in the flow reactor ensures efficient heat transfer and precise temperature control. uc.pt
In-line Purification: The product stream could be directed through scavenger cartridges or membrane separators to remove byproducts (like water) or unreacted starting materials, driving the reaction equilibrium toward the product. mdpi.com
Product Collection: The purified product is collected continuously at the reactor outlet.
This approach can be further enhanced by integration with automated synthesis platforms. These systems use robotic handling for reagent dispensing, reaction setup, and work-up, enabling high-throughput screening of reaction conditions (e.g., different catalysts, temperatures, or residence times) to rapidly identify optimal parameters. imperial.ac.ukhealylab.com Such automated platforms can run multiple experiments in parallel with minimal human intervention, accelerating process development significantly. healylab.com
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Enantioselectivity
While traditional acid catalysis is effective, the quest for more active, selective, and robust catalysts is a major driver of research. Future work on this compound synthesis could explore several innovative catalytic avenues.
Advanced Solid Acid Catalysts: Research continues to yield more sophisticated solid catalysts. Metal-organic frameworks (MOFs) with covalently bound sulfonic acid groups can act as strong Brønsted acid sites, offering high catalytic activity within a structured porous environment. mdpi.com Similarly, catalysts based on tin or a combination of zirconium and titanium have shown high efficacy in esterification reactions. mdpi.comgoogle.com
Photocatalysis: Emerging research in photocatalysis has opened new pathways for esterification through the generation of carbonyloxy radicals under mild, light-mediated conditions. rsc.org This approach could enable novel reaction mechanisms for forming the ester bond, potentially avoiding harsh reagents and high temperatures.
Enantioselective Catalysis: While this compound is an achiral molecule, the principles of enantioselective catalysis are a cornerstone of modern synthesis. Future research could explore the synthesis of chiral analogues by using prochiral substrates or by developing catalytic systems capable of desymmetrization. Transition-metal catalysis, particularly with metals like iridium, rhodium, gold, and cobalt, has proven powerful for a vast range of asymmetric transformations. nih.govresearchgate.netacs.org For instance, chiral π-allyliridium-C,O-benzoate complexes have been developed for highly regio- and enantioselective allylic amination, showcasing the potential for intricate molecular control. nih.gov Applying similar principles, perhaps using chiral phosphoric acids or metal-ligand complexes, could enable the enantioselective synthesis of related chiral esters. acs.org
Real-Time Spectroscopic Monitoring of Reactions Involving this compound
A deeper understanding and optimization of chemical processes are enabled by Process Analytical Technology (PAT), which involves in-situ, real-time monitoring of reaction parameters. spectroscopyonline.com Rather than relying on offline analysis of withdrawn samples, spectroscopic probes can be inserted directly into the reactor to track the reaction's progress continuously.
In-Situ FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring organic reactions. researchgate.net By using an attenuated total reflectance (ATR) probe, one can track the disappearance of the carboxylic acid's broad O-H stretch and the appearance of the ester's characteristic C=O carbonyl stretch in real-time. This allows for precise determination of reaction kinetics, endpoints, and the detection of any transient intermediates. mdpi.com
Real-Time NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, making it exceptionally useful for reaction monitoring. rsc.org With the advent of compact, high-performance benchtop NMR spectrometers and flow-through cells, it is now possible to integrate NMR directly with a reaction setup. worktribe.com For the synthesis of this compound, ¹H NMR could track the consumption of the alcohol's hydroxyl proton and the appearance of the ester's unique signals, providing quantitative data on conversion and yield without the need for calibration curves. acs.orgmestrelab.comnih.gov
The data gathered from these real-time monitoring techniques can be fed into control software to create self-optimizing systems, where reaction conditions are adjusted automatically to maximize yield or minimize reaction time. worktribe.com
| Spectroscopic Technique | Information Provided | Advantages for Process Monitoring | Potential Application |
|---|---|---|---|
| In-Situ FTIR | Changes in functional groups (e.g., -OH, C=O). | High sensitivity to key functional groups, robust for process environments, provides real-time kinetic data. mdpi.com | Tracking the conversion of 3-methoxybenzoic acid to the final ester product. |
| Real-Time NMR | Detailed structural information, quantitative concentration of reactants, products, and intermediates. | Highly specific, quantitative without calibration, can elucidate reaction mechanisms and identify impurities. worktribe.comacs.org | Quantifying product yield and monitoring for potential side reactions. |
| Raman Spectroscopy | Vibrational modes, complementary to FTIR, less interference from water. | Excellent for aqueous systems, non-invasive, can use fiber optic probes. spectroscopyonline.com | Monitoring the reaction in systems where water is present or as a byproduct. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
